molecular formula C9H6BrN3O5 B454918 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 512809-85-7

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B454918
CAS No.: 512809-85-7
M. Wt: 316.06g/mol
InChI Key: RLWQKLOXFLKEPV-UHFFFAOYSA-N
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Description

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a carboxylic acid group and a pyrazole ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted pyrazoles with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the nitro and carboxylic acid groups suggests potential activity as an antimicrobial or anticancer agent .

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of functional materials .

Mechanism of Action

The mechanism by which 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of its furan and pyrazole rings, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .

Properties

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O5/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQKLOXFLKEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158554
Record name 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-85-7
Record name 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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